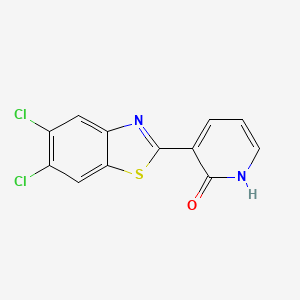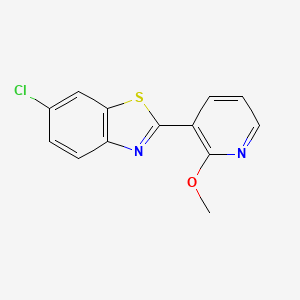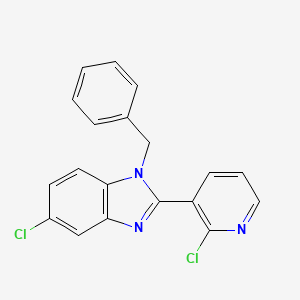
4-chlorophenyl 6-(1H-1,2,4-triazol-1-yl)nicotinate
Descripción general
Descripción
“4-chlorophenyl 6-(1H-1,2,4-triazol-1-yl)nicotinate” is a hybrid molecule containing a triazole and a benzoxazolone ring . Triazoles are an important class of heterocyclic compounds with antimicrobial, antimycotic, antimycobacterial, antiprotozoal, anticonvulsant, and anticancer activity .
Synthesis Analysis
The synthesis of the title compound was achieved in two steps . A series of 4- (1H-1,2,4-triazol-1-yl)benzoic acid hybrids was successfully synthesized and their structures were established by NMR and MS analysis .Molecular Structure Analysis
The structure of “4-chlorophenyl 6-(1H-1,2,4-triazol-1-yl)nicotinate” was confirmed by IR, 1 H-, 13 C-NMR, MS and elemental analysis .Chemical Reactions Analysis
The synthesis of the title compound was achieved in two steps . The synthesis of nineteen novel 1,2,4-triazole derivatives including 1,3-diphenyl-2- (1H-1,2,4-triazol-1-yl) propan-1-ones was reported .Aplicaciones Científicas De Investigación
Molecular Structure and Configuration
- Structure and Configuration Analysis : The molecular structure and absolute configuration of compounds related to 4-chlorophenyl 6-(1H-1,2,4-triazol-1-yl)nicotinate, such as vorozole, have been studied. These studies revealed details about bond angles and molecular conformations, contributing to the understanding of their chemical properties (Peeters et al., 1993).
Synthesis and Chemical Properties
- Synthesis of Derivatives : Research has been conducted on synthesizing novel heterocyclic compounds derived from similar structures, exploring their chemical properties and potential applications in various fields (Bekircan, Ülker, & Menteşe, 2015).
- Radioactive Labelling : Studies include the development of methods for 18F-labelling of vorozole analogues, showcasing applications in medical imaging techniques like PET scans (Erlandsson et al., 2008).
- Spectroscopic and Structural Studies : Detailed spectroscopic and structural studies of related compounds provide insights into their chemical behavior and potential uses in scientific research (Şahin et al., 2014).
Potential Applications in Health and Medicine
- Inhibition Properties in Health Research : Some derivatives have been investigated for their inhibitory properties, such as lipase and α-glucosidase inhibition, which could be relevant in medical research (Bekircan et al., 2015).
- Antioxidant and Antiradical Activities : Research on triazole derivatives indicates their potential in antioxidant and antiradical activities, which could be significant in pharmacological studies (Bekircan, Özen, Gümrükçüoğlu, & Bektaş, 2008).
Structural Optimization and Drug Design
- Drug Design and Synthesis : Studies have focused on structural optimization of similar compounds for potential use in drug design, highlighting their relevance in developing new pharmaceuticals (Gong et al., 2017).
Crystallography and Physical Properties
- Crystallographic Studies : Investigations into the crystal structures of related compounds offer insights into their physical properties and potential applications in materials science (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).
Extraction and Chemical Analysis
- Extraction Studies : Research includes the extraction of acids with compounds containing the 4-chlorophenyl triazole moiety, contributing to analytical chemistry techniques (Golubyatnikova et al., 2012).
Synthesis and Bioactivity
- Synthesis and Bioactivity Analysis : Studies have been conducted on synthesizing new derivatives and analyzing their bioactivity, highlighting potential applications in biochemistry and pharmacology (Dave et al., 2007).
Mecanismo De Acción
Triazoles are known to have a broad spectrum of activity against both superficial and invasive fungal infections . Other clinically useful triazole derivatives, such as anastrozole, letrozole, and vorozole, act as non-steroidal aromatase inhibitors and find use in the treatment of estrogen-dependent breast cancer .
Safety and Hazards
Propiedades
IUPAC Name |
(4-chlorophenyl) 6-(1,2,4-triazol-1-yl)pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClN4O2/c15-11-2-4-12(5-3-11)21-14(20)10-1-6-13(17-7-10)19-9-16-8-18-19/h1-9H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMZGJWYVOLQMRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC(=O)C2=CN=C(C=C2)N3C=NC=N3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chlorophenyl 6-(1H-1,2,4-triazol-1-yl)nicotinate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[5-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]-1-[(4-chlorophenyl)methyl]pyridin-2-one](/img/structure/B3036696.png)
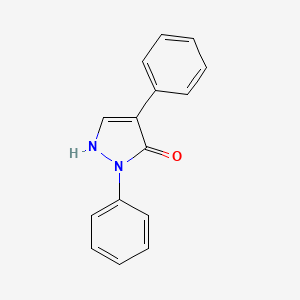
![3-(3,4-Dichlorophenyl)-5-(4-methylpiperazino)[1,2,4]triazolo[4,3-c]quinazoline](/img/structure/B3036698.png)
![3,5-dichloro-N-cyclopropyl-N-[3-(trifluoromethyl)benzyl]benzenecarboxamide](/img/structure/B3036700.png)
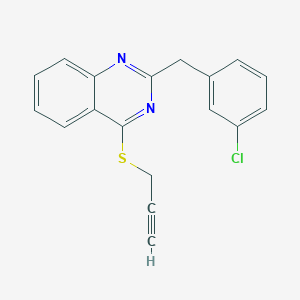
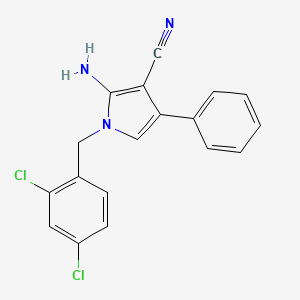
![2-[(4-Chlorophenyl)sulfonyl]-5-(4-methylphenyl)-5-oxopentanamide](/img/structure/B3036703.png)
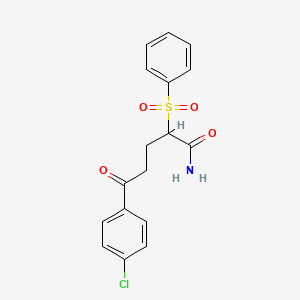
![2-[4-(2,5-Dimethylphenyl)piperazino]-1-phenyl-1-ethanol](/img/structure/B3036705.png)
![1-(4-Bromophenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]ethanol](/img/structure/B3036707.png)
![4-(3-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}-2-methyl-4-pyridinyl)morpholine](/img/structure/B3036712.png)
